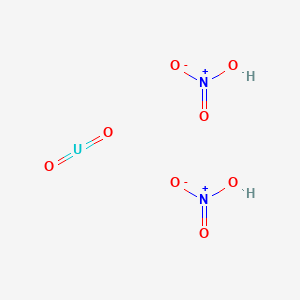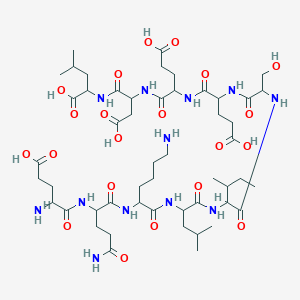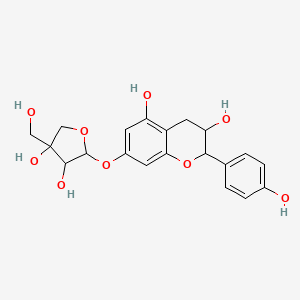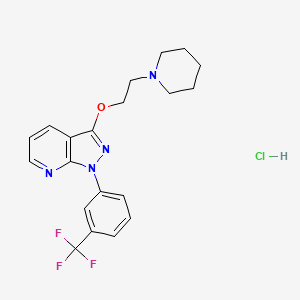
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA ist ein synthetisches Peptid. Peptide sind kurze Ketten von Aminosäuren, die durch Peptidbindungen miteinander verbunden sind. Dieses spezielle Peptid besteht aus abwechselnden Sequenzen von Lysin-, Leucin- und Asparaginsäureresten, mit einer Acetylgruppe am N-Terminus und einer Amidgruppe am C-Terminus. Die Trifluoressigsäure (TFA) wird oft als Gegenion in der Peptidsynthese verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Kopplung: Jede Aminosäure wird aktiviert und an die wachsende Kette gekoppelt.
Entschützung: Temporäre Schutzgruppen werden entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.
Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsmethoden
Im industriellen Umfeld wird die Synthese von Peptiden wie This compound mit automatisierten Peptidsynthesizern im großen Maßstab durchgeführt. Diese Maschinen automatisieren die sich wiederholenden Schritte der SPPS und gewährleisten hohe Ausbeute und Reinheit. Der Prozess wird für die großtechnische Produktion optimiert, indem Parameter wie Reaktionszeit, Temperatur und Lösungsmittelverbrauch angepasst werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Das Peptid Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Oxidative Bedingungen können die Seitenketten von Aminosäuren wie Lysin und Asparaginsäure modifizieren.
Reduktion: Reduktive Bedingungen können Disulfidbrücken beeinflussen, falls vorhanden.
Substitution: Aminosäurereste können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Performigsäure.
Reduktionsmittel: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP).
Substitutionsreagenzien: Carbodiimide für Kopplungsreaktionen, Schutzgruppenreagenzien wie Fmoc und Boc.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Lysinresten zur Bildung von Aldehyden oder Carbonsäuren führen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA als Modellpeptid zur Untersuchung von Peptidsynthese, Faltung und Stabilität verwendet. Es dient als Standard in analytischen Techniken wie Massenspektrometrie und Chromatographie.
Biologie
In der biologischen Forschung wird dieses Peptid verwendet, um Protein-Protein-Interaktionen, Enzym-Substrat-Spezifität und zelluläre Aufnahmemechanismen zu untersuchen. Es kann mit Fluoreszenzfarbstoffen für Bildgebungsstudien markiert werden.
Medizin
In der Medizin werden Peptide wie This compound auf ihr therapeutisches Potenzial untersucht. Sie können so konzipiert werden, dass sie natürliche Peptide imitieren, die an Signalwegen beteiligt sind, was möglicherweise zu neuen Behandlungen für Krankheiten führt.
Industrie
Im Industriesektor werden synthetische Peptide bei der Entwicklung neuer Materialien wie Hydrogelen und Nanomaterialien eingesetzt. Sie werden auch bei der Produktion von Kosmetika und Körperpflegeprodukten verwendet.
Wirkmechanismus
Der Wirkmechanismus von This compound hängt von seiner spezifischen Anwendung ab. In biologischen Systemen können Peptide mit Rezeptoren, Enzymen und anderen Proteinen interagieren, um zelluläre Prozesse zu modulieren. Die beteiligten molekularen Ziele und Signalwege variieren je nach Sequenz und Struktur des Peptids.
Wirkmechanismus
The mechanism of action of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, and other proteins to modulate cellular processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA: Eine kürzere Version des Peptids mit ähnlichen Eigenschaften.
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-NH2.TFA: Ein Peptid mit einer zusätzlichen Lysin-Leucin-Asparaginsäure-Sequenz.
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2: Ein Peptid ohne das Trifluoressigsäure-Gegenion.
Einzigartigkeit
Die Einzigartigkeit von Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA liegt in seiner spezifischen Sequenz und Struktur, die ihm besondere Eigenschaften und Funktionen verleihen.
Eigenschaften
Molekularformel |
C70H123F3N16O21 |
|---|---|
Molekulargewicht |
1581.8 g/mol |
IUPAC-Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H122N16O19.C2HF3O2/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69;3-2(4,5)1(6)7/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91);(H,6,7) |
InChI-Schlüssel |
WCUGBARJLYQTSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)

![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)

![3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B12299561.png)




![5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12299595.png)

